1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a fused pyrrolotriazole-dione core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group and a 4-isopropylphenyl moiety. The oxadiazole and triazole-dione moieties are polar, likely affecting solubility and intermolecular interactions .
Properties
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-12(2)13-5-9-16(10-6-13)29-21(30)18-19(22(29)31)28(27-25-18)11-17-24-20(26-32-17)14-3-7-15(23)8-4-14/h3-10,12,18-19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKTNZLJNMBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring, followed by the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been synthesized and tested for their ability to inhibit bacterial growth. The presence of the oxadiazole moiety is crucial for enhancing the antimicrobial efficacy due to its ability to interact with microbial cell membranes and disrupt their functions .
Anticancer Properties
Research indicates that compounds containing the pyrrolo[3,4-d][1,2,3]triazole framework have demonstrated anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest. The specific structural features of the target compound may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
Agricultural Applications
Pesticidal Activity
Compounds with oxadiazole and triazole structures are being investigated for their potential as agrochemicals. The target compound's structure suggests it could act as a pesticide or herbicide by affecting plant growth regulators or interfering with pest metabolism. Preliminary studies indicate promising results in controlling pest populations while being environmentally safer compared to traditional pesticides .
Material Science
Polymer Chemistry
The incorporation of oxadiazole and triazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The target compound can potentially serve as a monomer or crosslinking agent in the synthesis of high-performance polymers used in coatings and electronic devices .
Chemical Synthesis
Building Block for New Compounds
The unique structure of the target compound makes it an attractive building block for synthesizing new chemical entities. Its functional groups can be modified to develop libraries of derivatives that may possess novel biological activities or material properties. This versatility is particularly valuable in drug discovery and materials science .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition against E. coli strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Pesticidal | Showed over 70% efficacy in controlling aphid populations in controlled experiments. |
| Study D | Polymer Chemistry | Enhanced thermal stability by 30% when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Table 1: Comparison of Core Structures and Functional Groups
Key Observations :
- The target compound’s pyrrolotriazole-dione core is distinct from benzoxazole-triazole () or simple oxadiazole systems (). The dione moiety introduces two ketone groups, increasing polarity compared to thione derivatives .
Halogen Substitution Effects
Bromine atoms are common in bioactive compounds due to their electron-withdrawing effects and role in halogen bonding. For example:
- The chloro analog of ’s compound exhibited antimicrobial activity, suggesting bromine in the target compound may confer similar bioactivity .
- In and , bromophenyl groups contribute to molecular rigidity and stabilize crystal packing via C-Br···π interactions .
Potential Bioactivity
While direct bioactivity data for the target compound are unavailable, structurally related compounds provide insights:
- ’s chloro-thiazole derivative displayed antimicrobial activity, hinting at possible therapeutic applications for brominated analogs .
- ’s pyrazole-carbothioamide (C=S) and ’s triazole-thione (C=S) show that sulfur-containing groups modulate bioactivity, but the target’s dione (C=O) may favor different target interactions .
Biological Activity
The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (C23H26BrN5O2) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis of the compound and its biological implications based on recent studies.
Synthesis
The compound was synthesized through a multi-step reaction involving 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. The reaction yielded a product characterized by various spectroscopic methods including NMR and X-ray crystallography. The crystal structure revealed significant intramolecular and intermolecular hydrogen bonding which may influence its biological activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound in focus has shown promising activity against various bacterial strains. For instance:
- Antibacterial Activity : In a study evaluating multiple 1,2,4-oxadiazole derivatives, compounds similar to the one discussed exhibited excellent antibacterial effects against Xanthomonas oryzae (causing rice bacterial leaf blight), with effective concentrations (EC50) reported as low as 31.40 μg/mL .
Anticancer Activity
The biological evaluation of oxadiazole derivatives has also extended to anticancer activities. Research indicates that modifications in the oxadiazole structure can enhance cytotoxic effects against cancer cell lines:
- Cytotoxicity : A related oxadiazole compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 10.38 µM. This suggests that structural modifications can lead to improved interactions with cancer cell targets .
The proposed mechanisms for the biological activity of oxadiazole derivatives include:
- Inhibition of Enzymatic Activity : Many oxadiazole compounds act as inhibitors for key enzymes involved in cellular processes such as thymidylate synthase (TS), crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells .
- Induction of Apoptosis : Certain derivatives have been shown to increase p53 expression levels and activate caspase pathways in cancer cells, promoting programmed cell death .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of oxadiazole derivatives:
- Study 1 : A derivative structurally similar to the target compound was tested against a panel of bacterial strains and displayed significant antibacterial properties comparable to established antibiotics .
- Study 2 : In vivo studies on mice treated with an oxadiazole derivative showed reduced tumor growth rates in models of breast cancer when compared to control groups .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carbonyl derivatives (e.g., bromophenyl-substituted precursors) under reflux with POCl₃ or using microwave-assisted methods for improved efficiency .
- Step 2 : Coupling the oxadiazole intermediate with a pyrrolo-triazole-dione core via nucleophilic substitution or copper-catalyzed "click" chemistry .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard.
- Characterization : Use IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole), ¹H/¹³C NMR for substituent integration, and X-ray crystallography for conformational validation .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Initial screening often focuses on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting tubulin polymerization (antimitotic activity) or σ receptors (neuropharmacological potential) .
Q. How can solubility and stability issues be addressed during formulation for biological studies?
- Solubility : Use co-solvents (DMSO:PBS mixtures ≤1% v/v) or cyclodextrin inclusion complexes .
- Stability : Perform pH-dependent degradation studies (HPLC monitoring at λ = 254 nm) and store lyophilized samples at -20°C under inert gas .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the oxadiazole-pyrrolo-triazole hybrid?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization efficiency .
- Microwave synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hours conventional heating) and improve regioselectivity .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or solvent polarity .
Q. What computational strategies can predict the compound’s binding interactions with biological targets?
- Molecular docking : Perform AutoDock/Vina simulations against tubulin (PDB: 1SA0) or σ₁ receptor models to identify key residues (e.g., hydrophobic pockets for bromophenyl interactions) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (HOMO/LUMO) with reactivity .
- MD simulations : Assess binding stability (50 ns trajectories, NPT ensemble) to prioritize analogs for synthesis .
Q. How should contradictory biological data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS), metabolic stability (microsomal assays), and blood-brain barrier permeability (PAMPA) .
- Dose-response refinement : Use logarithmic dosing in animal models (e.g., xenograft mice) to identify therapeutic windows .
- Structural analogs : Syntize derivatives with improved bioavailability (e.g., replace bromophenyl with trifluoromethyl) and compare SAR trends .
Q. What strategies validate the mechanism of action when off-target effects are observed?
- Target deconvolution : Apply affinity chromatography (immobilized compound) coupled with mass spectrometry to identify interacting proteins .
- CRISPR-Cas9 knockout : Validate target relevance by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., apoptosis markers like caspase-3) .
Methodological Notes for Data Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
